Spiro[3.4]octane-5-sulfonyl chloride
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Overview
Description
Spiro[3.4]octane-5-sulfonyl chloride: is a spirocyclic compound characterized by a unique three-dimensional structure The spirocyclic framework consists of a bicyclic system where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.4]octane-5-sulfonyl chloride typically involves the formation of the spirocyclic core followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the annulation of cyclopentane and four-membered rings can be employed to construct the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: Spiro[3.4]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Chemistry: Spiro[3.4]octane-5-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as therapeutic agents. The spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to biological targets .
Industry: The compound finds applications in the development of advanced materials, including polymers and catalysts. Its unique structure can enhance the properties of these materials, making them suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Spiro[3.4]octane-5-sulfonyl chloride and its derivatives involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
- Spiro[3.4]octane-2-sulfonyl chloride
- Spiro[4.5.0]decane-5-sulfonyl chloride
- Spiro[3.3]heptane-5-sulfonyl chloride
Uniqueness: Spiro[3.4]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This configuration can influence its reactivity and the types of derivatives that can be synthesized.
Properties
Molecular Formula |
C8H13ClO2S |
---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
spiro[3.4]octane-8-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2 |
InChI Key |
ASSYUQODMAJILB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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